molecular formula C9H7F3N2O6S B11091474 N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine

N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine

Cat. No.: B11091474
M. Wt: 328.22 g/mol
InChI Key: QEJMYQCKCUXUMZ-UHFFFAOYSA-N
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Description

2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl groups attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro group. The trifluoromethyl and sulfonyl groups are then introduced through electrophilic substitution reactions. The final step involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl and sulfonyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-{2-NITRO-4-[(TRIFLUOROMETHYL)SULFONYL]ANILINO}ACETIC ACID apart is the combination of its functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and reactions .

Properties

Molecular Formula

C9H7F3N2O6S

Molecular Weight

328.22 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetic acid

InChI

InChI=1S/C9H7F3N2O6S/c10-9(11,12)21(19,20)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16)

InChI Key

QEJMYQCKCUXUMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(=O)O

solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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